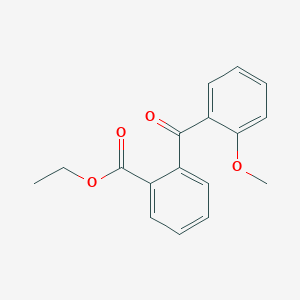
2-Carboethoxy-2'-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by its white solid form and is primarily used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-2’-methoxybenzophenone typically involves a multi-step reaction process. One common method includes the use of copper (I) thiophene-2-carboxylate and rhodium (II) octanoate dimer in toluene under an inert atmosphere. The reaction is carried out at 20°C for 6 hours, followed by an additional 8 hours at 80°C . Another step involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene under similar conditions .
Industrial Production Methods: Industrial production methods for 2-Carboethoxy-2’-methoxybenzophenone are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Carboethoxy-2’-methoxybenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-Carboethoxy-2’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of 2-Carboethoxy-2’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a UV absorber, protecting materials and biological systems from harmful ultraviolet radiation. It achieves this by absorbing UV light and dissipating the energy as heat, thus preventing damage to the underlying structures .
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-4-methoxybenzophenone (BP-3)
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6)
- 2,2’-Dihydroxy-4-methoxybenzophenone (BP-8)
Comparison: Compared to these similar compounds, 2-Carboethoxy-2’-methoxybenzophenone exhibits unique properties such as higher stability and enhanced UV absorption capacity. These characteristics make it particularly useful in applications requiring long-term UV protection .
Propriétés
IUPAC Name |
ethyl 2-(2-methoxybenzoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)13-9-5-4-8-12(13)16(18)14-10-6-7-11-15(14)20-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCBXJOOHLQVJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641448 |
Source


|
| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-00-9 |
Source


|
| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














